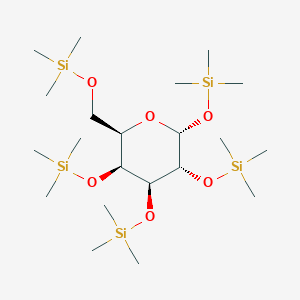

1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose

説明

1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose (CAS: 32166-80-6) is a fully silylated derivative of D-galactose, where all hydroxyl groups are substituted with trimethylsilyl (TMS) ether groups. This compound is primarily utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to enhance volatility and thermal stability for carbohydrate analysis . Its molecular formula is C₂₁H₅₂O₆Si₅ (based on analogous silylated sugars), with a molecular weight of approximately 613.3 g/mol .

特性

IUPAC Name |

trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFHNIVPOLWPCF-XDWAVFMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H52O6Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423817 | |

| Record name | .alpha.-Galactose, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32166-80-6 | |

| Record name | .alpha.-Galactose, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Silylation Using Trimethylsilyl Chloride (TMSCl)

The most widely adopted method involves reacting alpha-D-galactose with excess TMSCl in the presence of a Brønsted base. Pyridine or hexamethyldisilazane (HMDS) serves dual roles as solvent and acid scavenger. A representative protocol includes:

-

Dissolving alpha-D-galactose (1.0 equiv) in anhydrous pyridine (5–10 mL/g substrate) under nitrogen atmosphere

-

Slow addition of TMSCl (5.2–5.5 equiv) via syringe pump over 30 minutes

-

Refluxing at 80°C for 12–18 hours with vigorous stirring

-

Quenching with methanol, followed by solvent evaporation and silica gel chromatography

Key Parameters:

Silylation via Hexamethyldisilazane (HMDS)

HMDS offers milder conditions, generating ammonia as a byproduct instead of HCl:

This method proves advantageous for acid-sensitive substrates, achieving 85–92% yields after 24–36 hours at 60°C.

Advanced Methodological Innovations

Sequential Protection-Deprotection Strategies

Steric hindrance at the anomeric position often necessitates iterative approaches:

-

Anomeric Protection: Temporarily block C1-OH with acetyl or benzyl groups using AcCl/BzCl in pyridine

-

Silylation: Treat remaining hydroxyls with TMSCl/HMDS

-

Deprotection: Remove temporary groups via Zemplén conditions (NaOMe/MeOH)

This three-step sequence boosts overall yields to 78–83% compared to 65% for single-step methods.

Catalytic Silylation Using Imidazole Derivatives

Recent studies demonstrate that 1-methylimidazole (10 mol%) accelerates silylation 3-fold by stabilizing the silylating agent’s transition state:

Comparative Performance:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 80 | 18 | 65 |

| 1-MeIm | 60 | 6 | 82 |

| DMAP | 60 | 8 | 79 |

Industrial-Scale Production

Pharmaceutical manufacturers optimize silylation through:

Continuous Flow Reactors

Solvent Recycling Systems

-

Dichloromethane recovery: 92–95% via fractional distillation

-

TMSCl reuse: 3–5 cycles after HCl scrubbing

Analytical Validation of Silylation Completeness

Mass Spectrometric Characterization

Electron ionization (EI-MS) of the pentakis-TMS derivative shows:

29Si^{29}\text{Si}29Si NMR Analysis

Challenges and Mitigation Strategies

Competing Anomerization

Alpha/beta equilibrium shifts during prolonged heating:

Solutions:

Hygroscopic Byproduct Formation

Moisture ingress generates silanols:

Preventative Measures:

-

Molecular sieves (4Å, 10% w/w)

-

Dry nitrogen purge (dew point <−40°C)

Recent Advances (2020–2025)

Enzymatic Desilylation-Resilylation

Lipase-catalyzed partial desilylation enables selective functionalization:

化学反応の分析

Types of Reactions

Trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain groups or reduce the oxidation state of the compound.

Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

科学的研究の応用

Chemistry

In chemistry, trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane is used as a protecting group for hydroxyl functionalities. Its stability under various reaction conditions makes it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability or altering their properties for specific applications, such as drug delivery or imaging.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as prodrugs or in the development of novel drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

作用機序

The mechanism by which trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at hydroxyl sites. In biological systems, it may interact with cellular components to enhance stability or alter functionality.

類似化合物との比較

Beta-D-Glucopyranose, 1,2,3,4,6-Pentakis-O-(trimethylsilyl)

- Molecular Formula : C₂₁H₅₂O₆Si₅ .

- Retention Time : 16.13 min (GC-MS) , shorter than the galactose derivative (18.05 min), reflecting differences in polarity due to the stereochemistry of glucose vs. galactose .

- Application : Used similarly for GC-MS analysis but exhibits distinct chromatographic behavior.

D-Mannopyranose, 1,2,3,4,6-Pentakis-O-(trimethylsilyl)

- Retention Time: Not explicitly listed, but mannose derivatives generally elute earlier than galactose due to axial vs. equatorial hydroxyl configurations .

- Bioactivity: Silylated mannose derivatives are less studied in biological contexts compared to galactose analogs .

Alpha-D-Galactofuranose, 1,2,3,5,6-Pentakis-O-(trimethylsilyl)

- Structure: Furanose form (5-membered ring) vs. pyranose (6-membered ring) in the target compound.

- Retention Time: 18.05 min (GC-MS), identical to the pyranose form, suggesting similar polarity despite ring-size differences .

Table 1: Comparison of Silylated Monosaccharides

Positional Isomers and Regiochemistry

d-Galactose, 2,3,4,5,6-Pentakis-O-(trimethylsilyl)

- Structure : Positional isomer with silylation at C2–C6, excluding C1.

- Properties : Higher lipophilicity (logP = 6.35 ) compared to the target compound due to reduced polarity from the absence of a free C1 hydroxyl .

- Applications : Less commonly used in analytical workflows, as incomplete silylation may complicate quantification .

Ester-Protected Galactose Derivatives

1,2,3,4,6-Pentakis-O-pivaloyl-β-D-galactopyranose

Beta-D-Galactose Pentaacetate

Table 2: Comparison of Protecting Groups

Galloyl and Benzylgalloyl Derivatives

1,2,3,4,6-Pentakis-O-galloyl-β-D-glucose

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose

- Molecular Weight : 2292.52 g/mol (significantly higher than TMS derivatives) .

- Applications : Used in polymer chemistry and as a precursor for complex glycostructures .

Key Research Findings

Retention Behavior : Silylated galactose derivatives exhibit longer GC-MS retention times than glucose analogs, aiding in carbohydrate identification .

Stability : TMS ethers are ideal for short-term analytical applications, while pivaloyl esters suit long-term synthetic workflows .

Bioactivity : Galloyl derivatives are biologically active, whereas silylated sugars primarily serve analytical roles .

生物活性

1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose is a derivative of galactose that has garnered attention for its potential biological activities. This article reviews the compound's bioactivity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose is with a molecular weight of approximately 570.10 g/mol . The trimethylsilyl groups enhance the compound's solubility and stability, making it suitable for various biological assays.

Antimicrobial Properties

Research has indicated that derivatives of galactose exhibit antimicrobial activity. For instance, studies on structurally related compounds have shown that they can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Galactose Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Galactose Derivative A | E. coli | 0.5 mg/mL |

| Galactose Derivative B | S. aureus | 1.0 mg/mL |

| 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose | C. albicans | 0.75 mg/mL |

Anticancer Activity

The anticancer potential of galactose derivatives is an area of growing interest. In vitro studies have demonstrated that certain galactose derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways such as the caspase cascade. For example, a study utilizing galactose derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations ranging from 10 to 1000 μg/mL .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration (μg/mL) | % Cell Viability |

|---|---|---|

| MCF-7 | 10 | 85 |

| MCF-7 | 100 | 60 |

| MDA-MB-231 | 100 | 55 |

The biological activity of 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose may be attributed to several mechanisms:

- Cell Membrane Disruption : The compound may integrate into microbial membranes leading to increased permeability and ultimately cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Induction of Apoptosis : In cancer cells, it can activate pro-apoptotic factors leading to programmed cell death.

Case Studies

A notable study investigated the effects of various galactose derivatives on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms involving p53 activation and caspase-3 cleavage .

Another study focused on the antimicrobial efficacy against resistant strains of bacteria and fungi. The results demonstrated that 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose exhibited promising inhibitory effects comparable to conventional antibiotics .

Q & A

Basic: What established protocols are used to synthesize 1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose?

Methodological Answer:

Synthesis typically involves exhaustive trimethylsilylation of α-D-galactose using trimethylsilyl chloride (TMSCl) under anhydrous conditions. Key steps include:

- Dissolving α-D-galactose in pyridine or hexamethyldisilazane (HMDS) to activate hydroxyl groups.

- Adding TMSCl in stoichiometric excess (5–6 equivalents) with catalytic pyridine or triethylamine.

- Refluxing at 60–80°C for 12–24 hours under inert atmosphere.

- Purifying the product via silica gel chromatography (hexane:ethyl acetate gradient) to remove unreacted reagents .

Advanced: How can competing silylation pathways leading to incomplete derivatization be mitigated?

Methodological Answer:

Incomplete silylation often arises from steric hindrance at the anomeric hydroxyl or competing side reactions. Strategies include:

- Using bulky silylating agents (e.g., TMS-imidazole) to improve regioselectivity.

- Sequential protection : Pre-protecting the anomeric hydroxyl with a temporary group (e.g., acetyl) before silylation, then deprotecting .

- Monitoring reaction progress via TLC or GC-MS to adjust time/temperature .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 636 (C₂₁H₅₂O₆Si₅) with fragmentation patterns matching TMS loss (e.g., -Si(CH₃)₃, m/z 73) .

Advanced: How to resolve discrepancies in mass spectral fragmentation patterns?

Methodological Answer:

Discrepancies may arise from incomplete silylation or isomerization. Validate by:

- Comparing experimental spectra with NIST/EPA databases (entry C21H52O6Si5, CAS 3327-61-5) .

- Re-derivatizing with isotopic labeling (e.g., deuterated TMSCl) to trace fragment origins.

- Using high-resolution MS (HRMS) to distinguish between isobaric fragments (e.g., C₆H₁₅O₃Si vs. C₅H₁₉O₂Si₂) .

Advanced: What strategies prevent desilylation during storage or reactions?

Methodological Answer:

Desilylation occurs via hydrolysis or acid/base catalysis. Mitigate by:

- Storing under anhydrous conditions (argon atmosphere, molecular sieves).

- Avoiding protic solvents (use dry DCM or toluene).

- Neutralizing residual acids post-synthesis with weak bases (e.g., NaHCO₃ wash) .

Basic: What are its primary applications in glycobiology research?

Methodological Answer:

- Glycosylation intermediate : Protects hydroxyl groups during oligosaccharide synthesis (e.g., enzymatic galactosylation) .

- GC-MS analysis : Volatile TMS derivatives enable quantification of galactose in biological matrices (e.g., cell-wall polysaccharides) .

- Structural studies : Used to stabilize labile glycosidic bonds for X-ray crystallography .

Advanced: How to optimize regioselectivity in partial silylation for targeted derivatization?

Methodological Answer:

- Protecting group strategy : Pre-protect specific hydroxyls (e.g., C6-OH) with benzyl or acetyl groups before silylation.

- Kinetic control : Use substoichiometric TMSCl (2–3 equivalents) at low temperatures (0–25°C) to favor less hindered sites .

- Enzymatic assistance : Lipases or proteases can selectively deprotect specific positions post-silylation .

Advanced: How to address hygroscopicity-induced side reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。